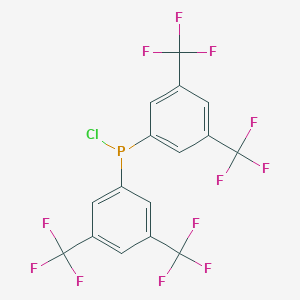

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphin

Übersicht

Beschreibung

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a chemical compound with the empirical formula C16H6ClF12P . It has a molecular weight of 492.63 .

Synthesis Analysis

This compound is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and ligands for enantioselective hydrogenations . It also serves as a catalyst for asymmetric hydrogenation and is used in asymmetric hydrovinylation reactions .Molecular Structure Analysis

The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is represented by the SMILES string FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F . The InChI key is DFZQEHBNAJGDCT-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a solid at room temperature . It has a melting point of 25-29 °C . The functional group present in this compound is phosphine .Wissenschaftliche Forschungsanwendungen

Asymmetrische Hydrierung

Diese Verbindung wird als Reaktant für die Synthese von chiralen Phosphin-Aminophosphin-Liganden für die Rhodium-katalysierte asymmetrische Hydrierung verwendet . Asymmetrische Hydrierung ist eine Art chemischer Reaktion, bei der Wasserstoff über eine Doppel- oder Dreifachbindung in einem Molekül addiert wird, das mehrere potentielle Flächen oder Annäherungsrichtungen für den einströmenden Wasserstoff aufweist. Der Prozess wird als asymmetrisch bezeichnet, weil der Wasserstoff bevorzugt an eine Fläche oder Richtung addiert wird, was zu einem chiralen oder „händigen“ Produkt führt.

Palladium-katalysierte stereoselektive Allylierungsreaktionen

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphin wird als Ligand für palladium-katalysierte stereoselektive Allylierungsreaktionen verwendet . Bei diesen Reaktionen wird eine Allylgruppe (eine Kohlenstoffkette, die an eine Doppelbindung gebunden ist) auf ein geeignetes Nukleophil übertragen. Der Palladiumkatalysator zusammen mit dem Liganden hilft, die Stereochemie des resultierenden Produkts zu kontrollieren.

Enantioselektive Hydrierungen

Diese Verbindung wird auch in enantioselektiven Hydrierungen verwendet . Enantioselektive Hydrierung ist eine spezielle Art der Hydrierung, die ein Enantiomer bevorzugt gegenüber dem anderen erzeugt. Dies ist besonders wichtig bei der Herstellung von Pharmazeutika, da verschiedene Enantiomere eines Moleküls unterschiedliche biologische Aktivitäten haben können.

Katalysator für asymmetrische Hydrierung

Es dient als Josiphos-Analogon, ein Ligandentyp, der in der asymmetrischen Hydrierung verwendet wird

Safety and Hazards

When handling Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, it is recommended to wear personal protective equipment/face protection . Avoid dust formation and do not get it in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .

Wirkmechanismus

Target of Action

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane, is a phosphine ligand . It primarily targets metal ions in various organic reactions, acting as a ligand to form metal-organic complexes .

Mode of Action

This compound interacts with its targets (metal ions) through coordination bonds, where the phosphorus atom in the phosphine group donates a pair of electrons to the metal ion . This interaction leads to the formation of metal-organic complexes, which are often used as catalysts in various organic reactions .

Biochemical Pathways

It’s known to be involved in several types of organic reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of various organic compounds .

Pharmacokinetics

Like other phosphine ligands, it’s likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of the action of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is the formation of metal-organic complexes . These complexes can act as catalysts in various organic reactions, facilitating the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may lead to the oxidation of the phosphine group, affecting its ability to form complexes with metal ions . Therefore, it’s typically stored and used under inert conditions to prevent oxidation .

Eigenschaften

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZQEHBNAJGDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6ClF12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408374 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142421-57-6 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

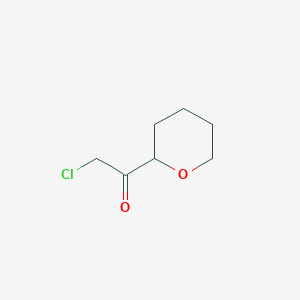

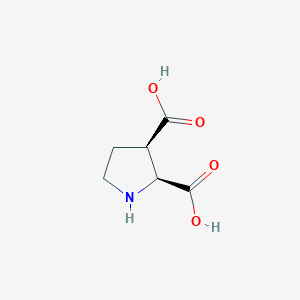

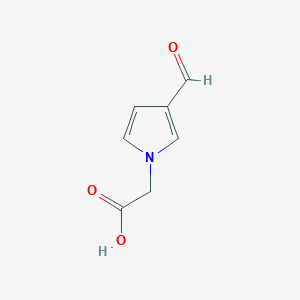

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)